N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Overview
Description
This compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . It is a part of the research to find druggable pockets in nsp1 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its interaction with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . The crystal structures of these complexes have been solved, providing insights into the binding mode of the compound .Mechanism of Action
The compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1), which is a main pathogenicity factor of α - and β - coronaviruses . Nsp1 of SARS-CoV-2 suppresses the host gene expression by sterically blocking 40S host ribosomal subunits and promoting host mRNA degradation . This mechanism leads to the downregulation of the translation-mediated innate immune response in host cells, ultimately mediating the observed immune evasion capabilities of SARS-CoV-2 .
Future Directions
The compound has been used in research related to SARS-CoV-2 and Alzheimer’s disease . The results of fragment-based screening via X-ray crystallography confirm the druggability of the major pocket of nsp1 . This opens a novel avenue to design new inhibitors for other nsp1s present in homologous β - coronaviruses . This compound could potentially be used in the development of drugs for alleviating symptoms of cholinergic hypofunction in patients with advanced Alzheimer’s disease .
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c30-26(23-7-3-11-27-17-23)29(19-25-8-4-14-31-25)18-20-9-12-28(13-10-20)24-15-21-5-1-2-6-22(21)16-24/h1-3,5-7,11,17,20,24-25H,4,8-10,12-16,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWHVLLYGEEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)C(=O)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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